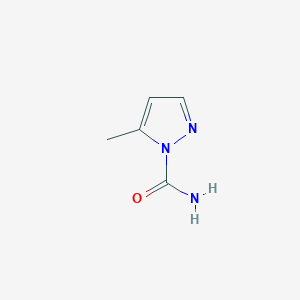

1H-Pyrazole-1-carboxamide, 5-methyl-

Description

Contextualization within the Broader Field of Pyrazole (B372694) Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are noted for their aromatic character. digitellinc.comglobalresearchonline.net This class of compounds has been a cornerstone in heterocyclic chemistry for over a century, with their synthesis and derivatives being extensively studied. globalresearchonline.netnih.gov The unique structural features of the pyrazole ring allow for diverse chemical modifications, leading to a wide array of biological activities. globalresearchonline.netnih.gov

The pyrazole nucleus is a key component in numerous commercially significant molecules, ranging from pharmaceuticals to dyes and agrochemicals. globalresearchonline.netresearchgate.net In medicine, pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. nih.govnih.govtsijournals.com The adaptability of the pyrazole scaffold allows medicinal chemists to design compounds with high selectivity and reduced toxicity, making it a privileged structure in drug discovery. nih.gov

Historical Trajectory of Academic Inquiry into Pyrazole Carboxamide Scaffolds

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. globalresearchonline.netwikipedia.org This discovery paved the way for extensive research into this class of heterocycles. globalresearchonline.netnih.gov The initial synthesis of pyrazoles was typically achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method that remains relevant today. nih.govmdpi.com

Academic interest in pyrazole carboxamides, a subset of pyrazole derivatives, grew as researchers began to explore the impact of various functional groups on the biological activity of the pyrazole core. The introduction of the carboxamide group (-CONH2) was found to significantly influence the molecule's properties, often enhancing its therapeutic potential. nih.govresearchgate.net Research has shown that pyrazole carboxamides are effective as insecticides, fungicides, and herbicides in the agrochemical sector. scielo.brnih.govacs.org In medicinal chemistry, this scaffold is a key component in the development of new treatments for a variety of diseases, including cancer and infectious diseases. nih.govjst.go.jp The evolution of synthetic methodologies has enabled the creation of a vast library of pyrazole carboxamide derivatives, each with unique properties and potential applications. researchgate.net

Articulation of the Academic Significance of 1H-Pyrazole-1-carboxamide, 5-methyl- for Chemical and Biological Sciences

1H-Pyrazole-1-carboxamide, 5-methyl- serves as a crucial building block and pharmacophore in contemporary research. A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. The specific arrangement of the methyl group at the 5-position and the carboxamide group at the 1-position of the pyrazole ring in this compound has been identified as a key feature in several biologically active molecules.

Recent studies have highlighted the importance of this scaffold in the development of novel therapeutic agents. For instance, derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been investigated as potent anthelmintic agents, showing significant activity against parasitic nematodes. Further research into this scaffold has also revealed its potential in developing new anti-prostate cancer agents.

The academic significance of 1H-Pyrazole-1-carboxamide, 5-methyl- lies in its demonstrated versatility and efficacy as a lead structure for the design and synthesis of new chemical entities with valuable biological activities. Its continued exploration in academic and industrial research underscores its importance in the ongoing quest for new and improved pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4-2-3-7-8(4)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPDLWRIJDQUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372963 | |

| Record name | 1H-Pyrazole-1-carboxamide, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-24-5 | |

| Record name | 1H-Pyrazole-1-carboxamide, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1h Pyrazole 1 Carboxamide, 5 Methyl

Retrosynthetic Strategies for the 1H-Pyrazole-1-carboxamide, 5-methyl- Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking key chemical bonds, a process known as disconnection. lkouniv.ac.inslideshare.net For 1H-Pyrazole-1-carboxamide, 5-methyl-, the analysis reveals two primary disconnection points.

The most logical initial disconnection is at the amide C-N bond, which is a common and reliable bond-forming reaction in the forward synthesis. slideshare.net This approach simplifies the target molecule into two key synthons: the 5-methyl-1H-pyrazole nucleus and a carbamoyl (B1232498) synthon. The corresponding synthetic equivalents for these synthons would be 5-methyl-1H-pyrazole and a reagent like isocyanic acid or, more practically, an isocyanate or a carbamoyl chloride.

A subsequent disconnection focuses on the pyrazole (B372694) ring itself. The Knorr pyrazole synthesis provides a classic and effective disconnection strategy for the pyrazole heterocycle. lkouniv.ac.inrsc.org This involves a C-C and two C-N bond disconnections, breaking the ring down into a 1,3-dielectrophile and a dinucleophilic hydrazine (B178648). For the 5-methyl-1H-pyrazole intermediate, the precursor would be a four-carbon 1,3-dicarbonyl compound, such as 3-oxobutanal or its synthetic equivalent, and hydrazine. This systematic deconstruction provides a clear roadmap for designing a viable synthetic pathway from simple precursors.

Figure 1: Retrosynthetic Analysis of 1H-Pyrazole-1-carboxamide, 5-methyl-

Contemporary Approaches for the Synthesis of 1H-Pyrazole-1-carboxamide, 5-methyl-

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. The construction of the 1H-Pyrazole-1-carboxamide, 5-methyl- scaffold benefits from a range of contemporary methods that optimize these principles.

The most fundamental and widely used method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.com This approach, first reported by Knorr, is a robust pathway to substituted pyrazoles. mdpi.com The reaction of an appropriate 1,3-diketone or β-ketoaldehyde with hydrazine hydrate (B1144303) typically proceeds via heating in a protic solvent like ethanol (B145695) or acetic acid to yield the pyrazole ring after dehydration. nih.gov

For the synthesis of 5-methyl-1H-pyrazole, a non-symmetrical dicarbonyl compound is required. The regioselectivity of the cyclocondensation can be a significant challenge, often yielding a mixture of isomers (e.g., 3-methyl- and 5-methyl-pyrazoles). rsc.org Reaction conditions, including pH and the nature of the substituents on both the dicarbonyl and hydrazine components, play a crucial role in determining the final isomeric ratio. rsc.org Alternative precursors such as α,β-unsaturated ketones and acetylenic ketones can also undergo cyclocondensation with hydrazines to form the pyrazole ring, sometimes offering different regiochemical outcomes. nih.govnih.gov

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Acetylacetone | Hydrazine Hydrate | Ethylene Glycol | Room Temp | 70-95% | mdpi.com |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Aryl Hydrazine | N,N-Dimethylacetamide (Acidic) | Room Temp | 74-77% | nih.gov |

| β-Arylchalcones | Hydrazine Hydrate | H₂O₂, then Dehydration | N/A | Good | nih.gov |

| Enaminodiketones | tert-Butylhydrazine HCl | N/A | N/A | Very Good | organic-chemistry.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net For the synthesis of 1H-Pyrazole-1-carboxamide, 5-methyl-, a one-pot, three-component reaction could conceivably combine a 1,3-dicarbonyl compound, hydrazine, and an isocyanate. beilstein-journals.org

While a direct three-component synthesis for the specific target is not widely documented, numerous MCRs exist for creating highly substituted pyrazole derivatives. nih.govbeilstein-journals.org For instance, one-pot protocols for pyrano[2,3-c]pyrazoles often involve the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govnih.gov Such strategies highlight the potential for developing a convergent MCR for the title compound, which would significantly streamline its synthesis by avoiding the isolation of the intermediate 5-methyl-1H-pyrazole.

The introduction of the carboxamide group at the N-1 position of the pyrazole ring is a critical step. This N-acylation can be achieved through several methods, often enhanced by catalysis. A common approach involves the reaction of the pre-formed 5-methyl-1H-pyrazole with an isocyanate. This reaction is typically a nucleophilic addition of the pyrazole nitrogen to the electrophilic carbonyl carbon of the isocyanate and may be facilitated by a base.

Alternatively, N-acyl pyrazoles can be synthesized using phosgene (B1210022) or its safer equivalents (e.g., triphosgene) to first generate a pyrazole-1-carbonyl chloride. nih.gov This reactive intermediate is then treated with ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide. Catalytic methods for direct acylation have also been explored. For example, direct electrophilic acylation of N-substituted pyrazoles at the C-4 position can be achieved using carboxylic acid anhydrides with concentrated sulfuric acid as a catalyst. thieme-connect.com While this applies to C-acylation, similar principles of acid catalysis can be applied to activate the N-acylation process. The reactivity of the pyrazole leaving group in N-acyl pyrazoles can be tuned by substituents on the pyrazole ring, which in turn affects their utility as acylating agents in subsequent reactions. nih.gov

The application of green chemistry principles is crucial for developing sustainable and scalable synthetic processes. nih.gov For the synthesis of 1H-Pyrazole-1-carboxamide, 5-methyl-, several green strategies can be implemented. researchgate.net

Key green approaches include:

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.netrsc.org "On water" synthesis, where the reaction is carried out in an aqueous suspension, has proven highly efficient for pyrazole formation. rsc.org

Energy Efficiency: Utilizing energy sources like microwave irradiation or ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govscielo.br

Catalysis: Employing recyclable or heterogeneous catalysts, such as montmorillonite (B579905) clay or magnetic nanoparticles, simplifies product purification and minimizes waste. researchgate.netnih.gov

Atom Economy: Designing reactions, such as MCRs, that incorporate the maximum number of atoms from the reactants into the final product. nih.gov

For example, the cyclocondensation step can be performed using microwave irradiation in water or ethanol, often eliminating the need for an acid catalyst. nih.gov Similarly, the subsequent N-acylation can be optimized to reduce solvent use and avoid toxic reagents like phosgene.

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

Understanding the reaction mechanisms is vital for optimizing conditions and controlling product outcomes.

The Knorr cyclocondensation mechanism is a well-studied pathway. rsc.org The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. researchgate.net This is typically followed by an intramolecular condensation to form a five-membered dihydropyrazole (pyrazoline) intermediate. The regioselectivity is determined at the initial addition step; the more nucleophilic nitrogen atom of a substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon. rsc.orgnih.gov The final step is a dehydration (elimination of a water molecule) from the pyrazoline intermediate to yield the aromatic pyrazole ring. Recent studies using transient flow methods have revealed even greater complexity, suggesting the potential for autocatalysis and the involvement of unexpected intermediates. rsc.org

The mechanism for N-carboxamide formation via an isocyanate is a straightforward nucleophilic addition. The lone pair of electrons on the N-1 nitrogen of the 5-methyl-1H-pyrazole acts as the nucleophile, attacking the electrophilic carbon of the isocyanate's N=C=O group. This concerted or stepwise process results in the formation of the C-N bond and a proton transfer to the nitrogen of the former isocyanate, yielding the final stable 1H-pyrazole-1-carboxamide product.

Figure 2: Proposed Mechanism for Knorr Pyrazole Synthesis

Nucleophilic Acyl Substitution Pathways

The formation of the carboxamide functional group on the pyrazole nitrogen is a key step in the synthesis of the target molecule. This transformation is typically achieved through nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com

A prevalent pathway involves the reaction of a pre-formed 5-methyl-1H-pyrazole with a suitable acylating agent. A highly effective method is the conversion of 1-methyl-1H-pyrazole-5-carboxylic acid into its more reactive acid chloride. researchgate.netnih.gov This acyl chloride then readily reacts with an amine (or ammonia) to form the desired N-substituted or unsubstituted carboxamide. The stability of the pyrazole-3-carboxylic acid chloride makes it a versatile intermediate for these transformations. researchgate.net The reaction proceeds via the classic addition-elimination mechanism, where the amine nitrogen acts as the nucleophile. masterorganicchemistry.com

The choice of reagents and conditions can be tailored to the desired product. For instance, reacting the acyl chloride with different primary or secondary amines yields a variety of N-substituted 1H-pyrazole-1-carboxamides. researchgate.net

Table 1: Reagents for Nucleophilic Acyl Substitution in Pyrazole Carboxamide Synthesis

| Acyl Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 1-Methyl-1H-pyrazole-5-carbonyl chloride | Ammonia | 1H-Pyrazole-1-carboxamide, 5-methyl- | researchgate.net |

| 1-Methyl-1H-pyrazole-5-carbonyl chloride | Primary/Secondary Amines | N-substituted-1H-pyrazole-1-carboxamide, 5-methyl- | researchgate.net |

This interactive table summarizes common reactants used in the nucleophilic acyl substitution for synthesizing pyrazole carboxamides.

Cycloaddition Mechanism Analysis

The core pyrazole ring is most commonly constructed via cycloaddition reactions, particularly [3+2] cycloadditions. beilstein-journals.orgnih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile to create the five-membered heterocyclic ring. researchgate.net For the synthesis of a 5-methyl-pyrazole, the precursors must contain the necessary fragments to yield this specific substitution pattern.

A prominent strategy is the 1,3-dipolar cycloaddition between a diazoalkane and an alkyne or an alkene. researchgate.net For instance, the reaction of a diazo compound with an appropriately substituted α,β-unsaturated carbonyl compound can lead to the pyrazole ring. Another powerful approach utilizes nitrile imines, generated in situ from hydrazonyl halides, which react with alkenes. nih.govnih.gov The regioselectivity of this cycloaddition is a critical aspect, determining the final positions of the substituents on the pyrazole ring. Steric and electronic factors of the reactants play a crucial role in directing the orientation of the dipole and dipolarophile, thereby controlling the formation of the desired regioisomer. beilstein-journals.orgnih.gov For example, in reactions involving α,β-unsaturated ketones and hydrazines, the initial Michael addition followed by cyclization and dehydration dictates the final regiochemistry. nih.gov The reaction of tosylhydrazones derived from α,β-unsaturated ketones can also yield pyrazoles, with the regioselectivity often influenced by steric hindrance. beilstein-journals.org

Table 2: Mechanistic Pathways for Pyrazole Ring Formation

| Reaction Type | Reactant 1 (Dipole/Equivalent) | Reactant 2 (Dipolarophile/Equivalent) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| (3+2) Cyclocondensation | Hydrazine | 1,3-Dicarbonyl Compound | Regioselectivity can be an issue with unsymmetrical dicarbonyls. | nih.govmdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Alkene/Alkyne | High regioselectivity often observed. | nih.govnih.gov |

| (3+2) Cycloaddition | Diazoalkane | Alkyne | Formal [3+2] cycloaddition leading to the aromatic pyrazole. | researchgate.net |

This interactive table outlines various cycloaddition mechanisms for synthesizing the pyrazole core.

Optimization Paradigms for Synthetic Efficiency and Selectivity in 1H-Pyrazole-1-carboxamide, 5-methyl- Production

Key optimization parameters include the choice of catalyst, solvent, and reaction temperature. For instance, copper-catalyzed MCRs have been developed for the N-functionalization of pyrazoles, allowing for the introduction of aryl substituents at the N1 position with high efficiency. beilstein-journals.orgnih.gov In the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, the choice of base can be critical to prevent side reactions like further acylation. beilstein-journals.orgnih.gov

Regiocontrolled synthesis is another crucial aspect of optimization. It has been demonstrated that the reaction conditions can be tuned to selectively produce a specific regioisomer. For example, in the reaction of trichloromethyl enones with hydrazines, the use of arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer, whereas the corresponding free hydrazine base leads exclusively to the 1,5-regioisomer. acs.org Such control is vital for the efficient production of a single, desired product.

Table 3: Optimization Parameters for Pyrazole Synthesis

| Parameter | Variation | Effect on Synthesis | Reference |

|---|---|---|---|

| Catalyst | Lewis acids (e.g., SmCl₃, Al(OTf)₃), Copper, Palladium | Accelerates reaction, enables MCRs, controls C-N bond formation. | beilstein-journals.orgmdpi.com |

| Solvent | Protic (e.g., MeOH), Aprotic (e.g., CHCl₃), Green (e.g., Water) | Can influence reaction rate and regioselectivity. | acs.orgthieme-connect.com |

| Base | LiHMDS, Triethylamine | Prevents side reactions, facilitates in situ generation of reactants. | nih.govnih.gov |

| Reactant Form | Hydrazine vs. Hydrazine Hydrochloride | Can completely switch the regioselectivity of the cycloaddition. | acs.org |

This interactive table highlights key parameters that can be adjusted to optimize the synthesis of pyrazole derivatives.

Comparative Analysis of Synthetic Routes: Atom Economy and Environmental Impact

The principles of green chemistry are increasingly important in evaluating synthetic methodologies. researchgate.netthieme-connect.com This involves assessing factors like atom economy, energy consumption, and the use of hazardous materials. researchgate.net

Traditional methods for pyrazole synthesis often rely on harsh reaction conditions, volatile organic solvents, and stoichiometric reagents, which are environmentally detrimental. researchgate.nettandfonline.com In contrast, modern approaches focus on developing more sustainable pathways.

Atom Economy: Multicomponent reactions (MCRs) are inherently more atom-economical than linear, multi-step syntheses as most of the atoms from the starting materials are incorporated into the final product, minimizing waste. beilstein-journals.orgnih.govresearchgate.net

Environmental Impact: A significant focus has been on replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. thieme-connect.comtandfonline.com Techniques such as microwave-assisted synthesis and grinding have been shown to reduce reaction times, lower energy consumption, and often improve yields. researchgate.netnih.gov The use of recyclable heterogeneous catalysts also contributes to a lower environmental footprint compared to stoichiometric, non-recoverable reagents. researchgate.netthieme-connect.com

A comparative analysis shows a clear trend towards adopting these greener protocols. For example, the synthesis of pyrazolines via a solvent-free grinding technique is presented as a practical and economically attractive alternative to classical methods that use hazardous solvents. researchgate.net Similarly, one-pot syntheses catalyzed by recyclable catalysts in aqueous media represent a significant improvement in the environmental profile of pyrazole production. thieme-connect.comnih.gov

Table 4: Green Chemistry Metrics for Pyrazole Synthesis Routes

| Synthetic Route | Solvents | Catalysis | Atom Economy | Environmental Friendliness | Reference |

|---|---|---|---|---|---|

| Classical Condensation | Toluene, Ethanol, CH₂Cl₂ | Often stoichiometric acid/base | Moderate | Low (hazardous solvents, high energy) | tandfonline.com |

| Microwave-Assisted (Solvent-Free) | None | Solid support/catalyst | High | High (no solvent, fast, energy efficient) | nih.gov |

| Aqueous Synthesis (MCR) | Water, PEG-400 | Recyclable (e.g., CeO₂/CuO) | High | High (benign solvent, efficient) | thieme-connect.com |

| Grinding (Solvent-Free) | None | None/catalytic | High | High (no solvent, simple, low energy) | researchgate.net |

This interactive table provides a comparative analysis of different synthetic routes based on key green chemistry principles.

Theoretical and Computational Elucidations of 1h Pyrazole 1 Carboxamide, 5 Methyl

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules. For 1H-Pyrazole-1-carboxamide, 5-methyl-, these investigations reveal key aspects of its structure and chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. In the context of pyrazole (B372694) derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and vibrational frequencies. For instance, the calculated vibrational frequencies for related pyrazole carboxamide derivatives often show good agreement with experimental FT-IR spectra. nih.gov For example, in synthesized pyrazole-carboxamides, the NH stretching vibrations are observed in the range of 3427–3224 cm⁻¹, and the amide carbonyl groups appear between 162.78–159.00 ppm in ¹³C-NMR spectra. nih.gov These computational studies provide a detailed understanding of the molecule's structural parameters and the nature of its chemical bonds.

A study on salts of 1H-pyrazole-1-carboxamidine, a closely related compound, utilized DFT to analyze its protonation route and found that the cationic form present in crystals is energetically favored. researchgate.net This type of analysis is crucial for understanding the behavior of these compounds in different chemical environments. The strength of hydrogen bonding networks within the crystal structures of such compounds can also be assessed by analyzing their vibrational spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

FMO analysis can predict the sites of electrophilic and nucleophilic attack. For a given molecule, regions with a high HOMO density are likely to be nucleophilic, while areas with a high LUMO density are prone to electrophilic attack. youtube.com This theoretical framework is essential for understanding and predicting the course of chemical reactions involving pyrazole derivatives. wikipedia.org

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

This table provides a general overview of FMO theory parameters and their significance.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer and conjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. This analysis is particularly useful for understanding the nature and strength of intermolecular interactions, such as hydrogen bonds, which are critical in biological systems. nih.gov

For pyrazole derivatives, NBO analysis can elucidate the distribution of electron density and identify the key orbital interactions that stabilize the molecular structure. nih.gov This information is vital for understanding how these molecules interact with their environment and with biological targets.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational landscape of a molecule, revealing its stable and transient structures. researchgate.net

For pyrazole-carboxamide derivatives, MD simulations have been used to assess the stability of their docked complexes with biological targets, such as enzymes. nih.govresearchgate.net These simulations can show minor conformational changes and fluctuations, indicating good stability within the binding site. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from MD simulations that provide information about the stability of the protein-ligand complex and the flexibility of individual residues, respectively. researchgate.net

In Silico Methodologies for Ligand-Target Interaction Profiling

In silico methods are indispensable in modern drug discovery for predicting how a ligand (a small molecule) will interact with a biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org It is widely used to predict the binding mode of a ligand within the active site of a protein. nih.govacs.org For pyrazole derivatives, molecular docking studies have been instrumental in understanding their binding mechanisms with various protein targets, such as kinases and carbonic anhydrases. nih.govacs.orgnih.gov

Pharmacophore Model Generation and Validation Strategies

Pharmacophore modeling is a pivotal computational technique in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For pyrazole derivatives, including analogs of 1H-Pyrazole-1-carboxamide, 5-methyl-, pharmacophore models are constructed to map out the key steric and electronic features that govern their interaction with a biological target.

The generation of a pharmacophore model typically begins with a set of active molecules. The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For pyrazole-based compounds, the pyrazole ring itself often serves as a crucial scaffold, providing a specific spatial arrangement for substituents that can act as key pharmacophoric features. For instance, in studies of pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, 2D pharmacophoric features have been identified as significant for activity. shd-pub.org.rs

Validation is a critical step to ensure the generated pharmacophore model is statistically significant and has predictive power. Common validation strategies include:

Test Set Prediction: The model is used to predict the activity of a set of compounds (the test set) that were not used in its creation. A high correlation between predicted and experimental activities indicates a robust model.

Fischer's Randomization Test: This method involves generating multiple random models by shuffling the activity data of the training set compounds. The statistical significance of the original model is confirmed if it is superior to the randomly generated ones.

Güner-Henry (GH) Scoring: This method assesses the model's ability to distinguish active compounds from decoys in a database.

These validated models serve as powerful tools for virtual screening of large chemical libraries to identify novel compounds with desired biological activity, or for guiding the structural modification of existing leads to enhance potency.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. For pyrazole carboxamides and related derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as anticancer and antifungal effects. nih.govrsc.org

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. For pyrazole derivatives, studies have utilized them as inhibitors of targets like epidermal growth factor receptor (EGFR) kinase and acetylcholinesterase (AChE). shd-pub.org.rsacs.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 2D descriptors (e.g., molecular volume, number of multiple bonds, topological indices) or 3D descriptors (e.g., steric and electrostatic fields). shd-pub.org.rsshd-pub.org.rs

Model Building: Statistical methods are employed to build a mathematical equation linking the descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), often combined with a genetic algorithm for variable selection (GA-MLR), Partial Least Squares (PLS), and Stepwise Multiple Linear Regression (SW-MLR). acs.orgshd-pub.org.rsnih.gov For instance, a GA-MLR model for pyrazole-like AChE inhibitors highlighted the significance of molecular volume and the number of multiple bonds. shd-pub.org.rs Similarly, PLS and SW-MLR have been successfully used to model the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. acs.orgnih.gov

Model Validation: Rigorous validation is essential to ensure the model's robustness and predictive ability. Standard validation practices, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often followed. nih.gov Key validation techniques include:

Internal Validation: Leave-one-out (LOO) cross-validation (q²) is a common method where the model is repeatedly built, leaving out one compound at a time and predicting its activity. acs.orgnih.gov

External Validation: The model's predictive power is tested on an external set of compounds not used in model development. acs.orgnih.gov

Y-scrambling: The biological activity data is randomly shuffled to ensure the original model's correlation is not due to chance. nih.gov

The insights from QSAR models, such as the contour maps from 3D-QSAR studies which visualize favorable and unfavorable regions for steric and electrostatic interactions, are invaluable for designing new, more potent derivatives. shd-pub.org.rsrsc.org

| Model Type | Target/Activity | Statistical Method | Key Descriptors/Fields | Validation Metrics |

|---|---|---|---|---|

| 2D/3D-QSAR | Acetylcholinesterase (AChE) Inhibition | GA-MLR | Molecular volume, number of multiple bonds, steric and electrostatic fields | Statistically robust and predictive models reported. shd-pub.org.rsshd-pub.org.rs |

| 2D-QSAR | Anticancer (various cell lines) | PCA, PLS | Molecular descriptors based on functional groups | High correlation coefficients reported, following OECD guidelines. nih.gov |

| 2D-QSAR | EGFR Kinase Inhibition | PLS, SW-MLR | Adjacency and distance matrix descriptors | Validated by LOO cross-validation and external test set prediction. acs.orgnih.gov |

| 3D-QSAR (CoMFA) | Antifungal (B. cinerea) | CoMFA | Steric and electrostatic fields | Cross-validated q² = 0.578, non-cross-validated r² = 0.850. rsc.org |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like 1H-Pyrazole-1-carboxamide, 5-methyl-. Density Functional Theory (DFT) is the most widely used method for this purpose, offering a good balance between accuracy and computational cost. researchgate.netnih.gov These theoretical calculations are crucial for confirming molecular structures determined through synthesis and for interpreting experimental spectra. researchgate.netacs.org

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method at a DFT level of theory, such as B3LYP with a basis set like 6-311G(d,p). asrjetsjournal.org The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Studies on pyrazole derivatives show good agreement between computationally predicted and experimentally measured NMR spectra, often with mean absolute deviations of less than 1 ppm for ¹H and 2 ppm for ¹³C. youtube.com For pyrazole carboxamides, characteristic signals can be predicted. For example, the protons of the carboxamide group (-CONH₂) are expected to appear as a singlet, while the methyl group protons at the 5-position would also be a singlet. The pyrazole ring protons and carbons would have distinct chemical shifts influenced by the substituents. nanobioletters.comnih.gov

IR Spectra Prediction: Theoretical vibrational (infrared) spectra are also calculated using DFT. After geometric optimization, a frequency analysis is performed, which calculates the vibrational frequencies and their corresponding intensities. jocpr.com These calculated frequencies often have a systematic error, so they are typically scaled by an empirical factor to improve agreement with experimental data.

For pyrazole derivatives, DFT calculations can accurately predict key vibrational modes. jocpr.com For 1H-Pyrazole-1-carboxamide, 5-methyl-, important predicted absorption bands would include:

N-H stretching vibrations from the amide group.

C=O stretching from the amide carbonyl.

C-H stretching from the methyl group and the pyrazole ring.

C=N and C=C stretching within the pyrazole ring. researchgate.net

| Spectrum | Functional Group | Predicted Parameter Range | Computational Method |

|---|---|---|---|

| ¹³C-NMR | Amide Carbonyl (C=O) | δ ≈ 159-163 ppm | DFT (GIAO) nih.gov |

| ¹³C-NMR | Pyrazole Ring Carbons | δ ≈ 108-145 ppm | DFT (GIAO) nih.gov |

| ¹H-NMR | Amide Protons (NH₂) | δ ≈ 8.2-8.4 ppm | DFT (GIAO) nanobioletters.com |

| ¹H-NMR | 5-Methyl Protons (CH₃) | δ ≈ 2.3-2.6 ppm | DFT (GIAO) |

| IR | Amide N-H Stretch | ν ≈ 3200-3450 cm⁻¹ | DFT (e.g., B3LYP) nih.gov |

| IR | Amide C=O Stretch | ν ≈ 1630-1670 cm⁻¹ | DFT (e.g., B3LYP) researchgate.net |

| IR | SO₂ Stretches (if present) | ν ≈ 1320-1400 cm⁻¹ (asym), 1140-1170 cm⁻¹ (sym) | DFT (e.g., B3LYP) nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrazole 1 Carboxamide, 5 Methyl Analogues

Systematic Strategies for Chemical Modification of the 1H-Pyrazole-1-carboxamide, 5-methyl- Scaffold

Optimization of this scaffold typically involves a methodical approach, targeting different regions of the molecule, often described as the left-hand side (LHS), middle section, and right-hand side (RHS), to build a comprehensive understanding of the SAR. nih.govfigshare.com

The substitution pattern on the pyrazole (B372694) ring is a critical determinant of biological activity. Research has shown that even minor alterations can lead to significant changes in potency.

N-1 Position: The presence of a methyl group at the N-1 position is a common feature in many active analogues, such as those investigated for anthelmintic properties. nih.govnih.govtcgls.com However, replacing this position with larger arylmethyl groups has also been explored in the synthesis of derivatives targeting cancer cells. nih.gov

C-3 Position: The substituent at the C-3 position significantly influences activity. In a series of pyrazole sulfonamides, replacing a methyl group at C-3 with an electron-withdrawing trifluoromethyl group resulted in a drop in efficacy, while an electron-donating methoxy group led to a complete loss of detectable activity. acs.org In other series, introducing various aryl groups at this position has been a key strategy. nih.gov

C-5 Position: The 5-methyl group of the parent compound is a key anchor point for SAR studies. Investigations into NAAA inhibitors showed that while keeping the 5-methyl residue, changes at the C-3 position had a major impact. acs.org Further studies explored extending the alkyl chain at the C-5 position; 5-ethyl, 5-n-butyl, 5-iso-propyl, and 5-tert-butyl derivatives were all found to be active in the submicromolar range, with a 5-n-propyl chain yielding a threefold increase in potency compared to the dimethyl hit compound. acs.org

The following table summarizes the SAR for substitutions on the pyrazole ring from a study on anthelmintic agents. nih.govtcgls.com

| Compound | Pyrazole Ring Substitutions | Other Key Moieties | Activity (IC50) |

| Hit Compound | 1-Methyl | N-(4-(trifluoromethoxy)phenyl) | 0.29 µM |

| Analogue 9 | 1-Methyl | N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide | Promising |

| Analogue 10 | 1-Methyl | N-(4-cyanophenyl)-2-(trifluoromethyl)benzamide | Sub-nanomolar |

| Analogue 17 | 1-Methyl | N-(4-cyanophenyl)-2-fluorobenzamide | Sub-nanomolar |

| Analogue 20 | 1-Methyl | N-(pyridin-4-yl)-2-(trifluoromethyl)benzamide | Sub-nanomolar |

| Analogue 22 | 1-Methyl | N-(5-cyanopyridin-2-yl)-2-(trifluoromethyl)benzamide | Sub-nanomolar |

| Analogue 27 | 1-Methyl | N-(4-cyanophenyl)thiazole-5-carboxamide | Promising |

The carboxamide linker is crucial for activity, but it is also a target for modification to improve potency or physicochemical properties. Bioisosteric replacement is a common strategy.

Carbothioamides: The replacement of the carboxamide oxygen with a sulfur atom to form a carbothioamide or thiourea is a well-documented modification. acs.orgacs.org These analogues have been investigated as EGFR kinase inhibitors and as potential anticancer agents. acs.orgacs.org

Sulfonamides: In some contexts, the entire carboxamide group can be replaced by a sulfonamide moiety. This has been a successful strategy in developing potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) and carbonic anhydrases. acs.orgnih.gov The sulfonamide group can form different hydrogen bonding interactions within the target's active site. acs.org

Stereochemistry can play a pivotal role in the biological activity of pyrazole derivatives. The three-dimensional arrangement of substituents can dictate how the molecule fits into a binding pocket. For a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, a marked decrease in potency was observed for the exo-diastereoisomers compared to their endo counterparts. acs.org Molecular modeling suggested that in the exo-series, a key hydrogen bond interaction is partially compromised, and the orientation of a phenyl substituent is less favorable for binding. acs.org

Methodologies for Correlating Structural Variations with Modulatory Activity

To understand and predict the relationship between a compound's structure and its biological activity, researchers employ various computational methodologies.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to develop mathematical models that relate the chemical structures of compounds to their biological activities. dergipark.org.tr For instance, 2D-QSAR models have been successfully constructed for 1H-pyrazole-1-carbothioamide derivatives to understand their activity as EGFR kinase inhibitors. acs.org These models use molecular descriptors to quantify structural features and correlate them with inhibitory potency. acs.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. biointerfaceresearch.com Docking studies on pyrazole derivatives have been used to elucidate binding modes in the active sites of targets like COX-2 and EGFR kinase. acs.orgbiointerfaceresearch.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity, thereby explaining observed SAR data. nih.gov

Principles of Lead Optimization and Rational Design in Academic Research

The process typically involves:

Identification of a Lead: A compound with desired biological activity is identified through screening or initial design. figshare.com

Iterative Design-Synthesis-Test Cycles: Based on SAR data and structural insights (e.g., from X-ray crystallography or molecular modeling), new analogues are designed to enhance favorable interactions or mitigate undesirable properties. acs.orgnih.gov

Structure- and Property-Based Design: This dual approach aims to simultaneously improve not only the biological activity (potency) but also the drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). nih.gov A study on pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibitors exemplifies this, where researchers successfully improved cell potency while maintaining suitable physicochemical properties and achieving an excellent pharmacokinetic profile in mice. nih.gov

Development of Structure-Property Relationship Models for Research Applications

Beyond biological activity, a compound's physicochemical properties are critical for its utility as a research tool or potential therapeutic. Structure-Property Relationship (SPR) models are developed to predict these properties. These models often assess parameters guided by frameworks like Lipinski's "rule of five," which predicts a compound's potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ijbiotech.com Computational tools and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are frequently used to evaluate new designs, helping to prioritize the synthesis of compounds with a higher probability of possessing favorable drug-like properties. acs.orgijbiotech.com

Mechanistic Research on Biological Interactions of 1h Pyrazole 1 Carboxamide, 5 Methyl Excluding Clinical Outcomes

Enzyme Modulation and Mechanistic Insights

Derivatives of pyrazole (B372694) carboxamide are widely recognized for their potent interactions with various enzymes, most notably succinate dehydrogenase (SDH). nih.govacs.org This enzyme is a critical component of both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. nih.gov The inhibitory action on this enzyme forms the basis for the significant biological effects observed with this class of compounds. Research has also explored their inhibitory effects on other enzymes, such as carbonic anhydrases. nih.govtandfonline.com

The inhibitory potency of pyrazole carboxamide derivatives has been quantified through various enzymatic assays. These studies determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which measure the concentration of the compound required to inhibit enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively.

For instance, studies on novel pyrazole-4-carboxamide derivatives as SDH inhibitors have revealed significant potency. One such derivative, compound 7d , demonstrated an IC₅₀ value of 3.293 μM against SDH, which was notably more potent than the commercial fungicides boscalid (IC₅₀ = 7.507 μM) and fluxapyroxad (IC₅₀ = 5.991 μM). acs.org Further research into N-benzoxazol-5-yl-pyrazole-4-carboxamides identified compound 13b as an exceptionally potent inhibitor of porcine succinate-coenzyme Q reductase (SQR), another term for SDH, with a Kᵢ value of 11 nM. doi.org In the context of other enzyme systems, a library of pyrazole-carboxamides bearing a sulfonamide moiety showed potent inhibition against human carbonic anhydrase (hCA) isoforms, with Kᵢ values ranging from 0.007 to 4.235 µM for the hCA II isoenzyme. nih.gov

| Compound/Derivative Class | Target Enzyme | Parameter | Value | Source |

|---|---|---|---|---|

| Pyrazole-4-carboxamide derivative (7d) | Succinate Dehydrogenase (SDH) | IC₅₀ | 3.293 µM | acs.org |

| N-benzoxazol-5-yl-pyrazole-4-carboxamide (13b) | Porcine SQR (SDH) | Kᵢ | 0.011 µM (11 nM) | doi.org |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7s) | Porcine SDH | IC₅₀ | 0.014 µM | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.007–4.235 µM | nih.gov |

Understanding how these compounds bind to their target enzymes is crucial for elucidating their mechanism of action. Molecular docking and kinetic studies have provided significant insights into their binding modes. For many pyrazole carboxamide derivatives targeting SDH, the binding occurs at or near the enzyme's active site, where the natural substrate, succinate, would normally bind.

Molecular docking simulations of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides revealed that substitutions on the pyrazole ring could form specific interactions with amino acid residues, such as C_S42, within the SDH binding pocket, thereby increasing the van der Waals interaction between the compound and the enzyme. nih.gov Similarly, studies on other pyrazole derivatives targeting SDH have shown strong interactions with residues within the enzyme's active pocket. nih.gov

Kinetic analysis of the highly potent SQR inhibitor 13b determined that it functions as a non-competitive inhibitor with respect to the substrates cytochrome c and decylubiquinone (DCIP). doi.org This suggests that the inhibitor does not compete directly with the substrate for binding at the exact same location but may bind to a nearby site that affects the enzyme's catalytic efficiency, or it binds to the enzyme-substrate complex. This non-competitive mode of action is a key mechanistic detail that distinguishes its interaction from classical competitive inhibitors.

Receptor Binding and Activation Mechanism Research

Beyond enzyme inhibition, derivatives based on the 1H-pyrazole scaffold have been developed to target cellular receptors, particularly nuclear hormone receptors like the Androgen Receptor (AR). nih.gov The AR is a ligand-activated transcription factor that plays a pivotal role in the progression of prostate cancer, making it a key therapeutic target. nih.govbenthamdirect.com

Research has successfully identified 5-methyl-1H-pyrazole derivatives that act as potent antagonists of the Androgen Receptor. nih.gov These compounds bind to the receptor but fail to induce the conformational changes necessary for its activation. Instead, they prevent the binding of endogenous androgens, thereby inhibiting downstream signaling.

| Compound/Derivative | Target Receptor | Activity | Parameter | Value/Effect | Source |

|---|---|---|---|---|---|

| 5-methyl-1H-pyrazole derivative (A13) | Androgen Receptor (AR) | Antagonist | AR Reporter Gene Assay | Potent antagonism | nih.gov |

| 5-methyl-1H-pyrazole derivative (A14) | Androgen Receptor (AR) | Antagonist | AR Reporter Gene Assay | Potent antagonism | nih.gov |

| 1-methyl-1H-pyrazole-5-carboxamide derivative (H24) | Androgen Receptor (AR) Signaling | Inhibitor | PSA Expression | Complete blockage at 10 µM | nih.govbenthamdirect.com |

| A-ring-fused pyrazole of DHT (3d) | Androgen Receptor (AR) | Antagonist | IC₅₀ | 1.18 µM | imtm.cz |

Cellular Pathway Modulation Studies (Mechanistic Focus)

The interaction of 1H-Pyrazole-1-carboxamide, 5-methyl- and its analogs with molecular targets like enzymes and receptors leads to broader effects on cellular pathways. A primary focus of mechanistic research has been the impact of these compounds on cellular metabolism, particularly mitochondrial function.

The inhibition of succinate dehydrogenase (SDH/Complex II) by pyrazole carboxamides directly implicates these compounds in the disruption of mitochondrial respiration. acs.orgnih.gov SDH is the only enzyme that participates in both the TCA cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to coenzyme Q). Therefore, its inhibition has profound consequences on cellular energy production.

Studies on 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated a dose-dependent inhibition of mitochondrial respiration. nih.gov This inhibition is believed to be the primary mechanism behind the observed cytotoxicity in respiring cells, such as rat hepatocytes. nih.gov Further mechanistic work using a novel pyrazole carboxamide, SCU2028 , provided a more detailed picture of the cellular consequences. nih.gov Treatment of the fungus Rhizoctonia solani with this compound led to a decrease in the mitochondrial membrane potential. nih.gov Proteomic analysis confirmed that the inhibition of the respiratory chain, specifically targeting Complex II (SDH) and Complex IV (cytochrome oxidase), was a primary mode of action, affecting the TCA cycle and oxidative phosphorylation pathways. nih.gov This disruption of the electron transport chain impairs the cell's ability to produce ATP, leading to a severe bioenergetic crisis.

Membrane Disruption Mechanisms

Research into pyrazole carboxamide derivatives suggests that their biological activity may, in some cases, be linked to the disruption of cellular membranes. While direct studies on 1H-Pyrazole-1-carboxamide, 5-methyl- are limited, investigations into related compounds provide insights into potential mechanisms.

One area of investigation has been the effect of pyrazole carboxamides on mitochondrial membranes. A study on a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives revealed a dose-dependent inhibition of mitochondrial respiration nih.gov. This inhibition suggests an interaction with components of the mitochondrial membrane, potentially disrupting the electron transport chain and leading to cellular dysfunction. Such interactions are critical as they can underpin the cytotoxic effects of a compound.

Furthermore, research on other pyrazole carboxamide derivatives has indicated more direct effects on cellular integrity. For instance, a novel pyrazole carboxamide containing a diarylamine scaffold was observed to destroy the cell walls or membranes of the fungus Rhizoctonia solani nih.gov. This disruption led to the leakage of cellular contents and a decrease in mitochondrial membrane potential, indicating a direct impact on membrane structure and function nih.gov.

These findings suggest that a potential mechanism of action for 1H-Pyrazole-1-carboxamide, 5-methyl- could involve the perturbation of cellular or mitochondrial membranes, leading to a loss of integrity and function.

| Compound Class | Observed Effect | Implication for Membrane Interaction | Reference |

| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Dose-dependent inhibition of mitochondrial respiration | Potential interaction with and disruption of mitochondrial membrane components | nih.gov |

| Pyrazole carboxamide with diarylamine scaffold | Destruction of fungal cell walls/membranes, leakage of contents, decreased mitochondrial membrane potential | Direct disruption of membrane integrity and function | nih.gov |

Methodologies for Identification and Validation of Biological Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Various advanced methodologies are employed to deconvolve the biological targets of compounds like 1H-Pyrazole-1-carboxamide, 5-methyl-.

Proteomic and metabolomic approaches are powerful tools for identifying the molecular targets of a compound by observing changes in the proteome and metabolome of treated biological systems.

Proteomic Approaches: Chemical proteomics is a key strategy for target identification. This can involve affinity-based methods where the compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. Label-free quantitative proteomics is another valuable technique. In a study on a pyrazole carboxamide derivative, this method was used to analyze protein expression changes in R. solani after treatment. The study identified 1153 proteins, with 142 showing differential expression, suggesting that the compound affected pathways related to mitochondria, the endoplasmic reticulum, and ribosomes nih.gov. The inhibition of the respiratory chain, specifically complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase), was implicated as a primary mode of action nih.gov.

Metabolomic Approaches: Metabolomics complements proteomics by providing a snapshot of the metabolic state of a cell or organism in response to a compound. By analyzing the changes in endogenous metabolites, researchers can infer which metabolic pathways, and therefore which enzymes, are affected by the compound. This can help in identifying the direct or indirect targets of the molecule.

| Methodology | Description | Application Example | Identified Targets/Pathways | Reference |

| Label-Free Quantitative Proteomics | Quantifies changes in protein abundance between control and treated samples without the use of isotopic labels. | Analysis of R. solani treated with a pyrazole carboxamide derivative. | 142 differentially expressed proteins. Inhibition of TCA cycle and oxidative phosphorylation pathways, specifically mitochondrial complexes II and IV. | nih.gov |

Genetic screens offer a functional approach to identify genes and, by extension, proteins that interact with a compound to produce a biological effect. These screens can be performed in various model organisms, from yeast to mammalian cells.

A common approach is a drug-resistance screen, where a population of cells is mutagenized and then exposed to the compound. Cells that acquire mutations in the gene encoding the drug's target or in genes within the target's pathway may exhibit resistance to the compound. Sequencing the genomes of these resistant clones can then identify the affected genes.

Another powerful technique is the use of genome-wide libraries of gene knockouts or knockdowns (e.g., using CRISPR-Cas9 or RNAi). By systematically testing the sensitivity of each gene-deficient cell line to the compound, researchers can identify genes whose loss confers either hypersensitivity or resistance. This genetic interaction profile can provide strong evidence for the compound's mechanism of action and its specific molecular targets. While specific genetic screen data for 1H-Pyrazole-1-carboxamide, 5-methyl- is not publicly available, this methodology represents a key strategy for future target validation efforts.

| Screening Method | Principle | Expected Outcome for Target Identification |

| Drug-Resistance Screen | Selection of mutants that survive in the presence of the compound. | Identification of mutations in the target protein or pathway components that prevent compound binding or action. |

| Genome-Wide Knockout/Knockdown Screen | Systematic inactivation of genes to identify those that modify sensitivity to the compound. | Identification of genes whose loss results in increased or decreased sensitivity, pointing to the target pathway. |

Advanced Analytical and Spectroscopic Characterization Methodologies for 1h Pyrazole 1 Carboxamide, 5 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For "1H-Pyrazole-1-carboxamide, 5-methyl-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally. researchgate.net

A comprehensive NMR analysis involves a suite of experiments to build a complete picture of the molecular structure. researchgate.netrsc.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information, revealing signals for the protons on the pyrazole ring, the 5-methyl group, and the carboxamide (-CONH₂) group. The ¹³C NMR spectrum shows corresponding signals for the pyrazole ring carbons, the methyl carbon, and the carbonyl carbon of the carboxamide group. researchgate.netjocpr.com The chemical shifts are sensitive to substituents and the electronic environment within the molecule. jocpr.com

COSY (¹H-¹H Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, it would primarily show a correlation between the two protons on the pyrazole ring (H3 and H4), confirming their connectivity. rsc.orgmdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals for the protonated positions of the pyrazole ring and the methyl group. rsc.orgmdpi.com

Correlations from the methyl protons to carbons C5 and C4 of the pyrazole ring.

Correlations from the pyrazole ring protons to various ring carbons, confirming the substitution pattern.

Correlation from the amide protons to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, even if they are not directly connected through bonds. researchgate.net It can provide insights into the molecule's preferred conformation in solution, for example, by showing spatial proximity between the protons of the 5-methyl group and the H4 proton of the pyrazole ring. rsc.orgmdpi.com

Table 1: Representative NMR Data for a 5-Methyl Pyrazole Carboxamide Structure Note: This table presents typical, illustrative chemical shift values based on related structures. Actual values may vary depending on solvent and experimental conditions.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 3-H | ~7.5 | ~140 | C4, C5 |

| 4-H | ~6.2 | ~108 | C3, C5, C=O |

| 5-CH₃ | ~2.3 | ~12 | C4, C5 |

| -C=O | - | ~165 | - |

| -NH₂ | ~7.8, ~7.4 | - | C=O |

Solid-State NMR for Polymorph Characterization

While solution NMR provides data on the averaged state of a molecule, solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), offers insight into the molecule's structure in the solid phase. researchgate.net This method is highly sensitive to the local electronic environment, making it an excellent tool for identifying and characterizing polymorphs—different crystal forms of the same compound. researchgate.netresearchgate.net Different polymorphs can exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in crystal packing, intermolecular interactions, and molecular conformation. researchgate.net Thus, ssNMR can distinguish between different solid forms and provide information on the number of unique molecules in the crystallographic asymmetric unit.

Single Crystal X-Ray Diffraction for Absolute Structure Determination

Single Crystal X-Ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. nih.gov It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. bohrium.comspast.org

Obtaining high-quality single crystals suitable for X-ray analysis is a critical prerequisite. For pyrazole derivatives, a common and effective strategy is slow evaporation of a saturated solution. najah.edu The process typically involves:

Synthesizing and purifying the crude compound, often obtained as a precipitate after a reaction. nih.gov

Dissolving the purified compound in a suitable solvent or solvent mixture, such as ethanol (B145695), methanol, or a combination like methanol/ethyl acetate. bohrium.comresearchgate.netuomphysics.net

Allowing the solvent to evaporate slowly and undisturbed at room temperature over several days. uomphysics.net This gradual process encourages the ordered arrangement of molecules into a single crystal lattice.

Once a suitable crystal is obtained, the data collection and structure refinement process follows a standardized procedure. mdpi.com

Data Collection: The crystal is mounted and cooled, often in a stream of cold nitrogen gas (e.g., at 90 K or 100 K), to minimize thermal vibrations and potential degradation. nih.gov Data are collected using a diffractometer (e.g., Bruker Proteum2 or APEX II) equipped with a specific X-ray source, typically Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation. uomphysics.netmdpi.com The data are collected as a series of diffraction patterns while the crystal is rotated. researchgate.net

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, often using direct methods with software programs like SHELXT. mdpi.com The initial model is then refined using full-matrix least-squares procedures with programs such as SHELXL. mdpi.comcardiff.ac.uk This iterative process refines the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data. researchgate.net

Table 2: Illustrative Crystallographic Data for Pyrazole Derivatives Note: This table compiles typical parameters from various published pyrazole crystal structures to provide a representative example.

| Parameter | Example Value | Source(s) |

| Chemical Formula | C₁₁H₁₀N₂O₂ | uomphysics.net |

| Formula Weight | 214.21 | uomphysics.net |

| Crystal System | Monoclinic | bohrium.comspast.orgresearchgate.netmdpi.com |

| Space Group | P2₁/n or P2₁/c | bohrium.comspast.orgresearchgate.netmdpi.com |

| a (Å) | 4.9336 (19) - 12.141 (3) | bohrium.comresearchgate.net |

| b (Å) | 9.4478 (6) - 19.121 (7) | researchgate.netas-proceeding.com |

| c (Å) | 7.2777 (18) - 16.8410 (19) | bohrium.comas-proceeding.com |

| β (°) ** | 92.136 (7) - 105.838 (3) | researchgate.netmdpi.com |

| Volume (ų) ** | 902.0 (6) - 4217.0 (7) | researchgate.neteurjchem.com |

| Z (molecules/unit cell) | 4 | bohrium.comresearchgate.netmdpi.com |

| Temperature (K) | 90 - 296 | nih.govuomphysics.net |

| Radiation (λ, Å) | Mo-Kα (0.71073) | researchgate.netmdpi.com |

| Final R-indices [I > 2σ(I)] | R₁ ≈ 0.05 | researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The stability and properties of the crystalline solid are dictated by the network of intermolecular interactions that hold the molecules together in the lattice.

Hydrogen Bonding: For "1H-Pyrazole-1-carboxamide, 5-methyl-", the carboxamide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the pyrazole ring contains a pyridine-like nitrogen (N2) that can act as an acceptor. mdpi.comnih.gov This allows for the formation of robust hydrogen-bonding networks, such as N-H···O and N-H···N interactions, which often link molecules into dimers, chains, or sheets. nih.govmdpi.comresearchgate.net

π-π Stacking: The aromatic pyrazole rings can interact with each other through π-π stacking. najah.eduresearchgate.net These interactions, where the electron clouds of adjacent rings overlap, contribute significantly to the stabilization of the crystal packing, often resulting in columnar arrangements. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of 1H-Pyrazole-1-carboxamide, 5-methyl-. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecule's composition and fragmentation patterns can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement required for the unambiguous determination of the elemental composition of 1H-Pyrazole-1-carboxamide, 5-methyl-. The molecular formula of this compound is C5H7N3O, which corresponds to a calculated molecular weight of approximately 125.13 g/mol . chemicalbook.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass with enough precision to distinguish between compounds with the same nominal mass but different elemental formulas. mdpi.com

For instance, in the analysis of related pyrazole derivatives, HRMS with electrospray ionization (ESI) has been successfully employed to confirm their molecular formulas. mdpi.com This level of accuracy is critical for confirming the identity of newly synthesized compounds and for metabolic studies where precise mass is a key identifier.

Table 1: HRMS Data for Related Pyrazole Compounds

| Compound | Molecular Formula | Calculated Mass (Da) | Measured Mass (Da) | Ionization Mode | Reference |

| 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid | C14H11N5O3 | 297.0862 | 297.0865 | ESI+ | mdpi.com |

| 1-methyl-5-(methylthio)-1H-pyrazole | C10H20N2OSSi | 244.1066 | 244.1073 | EI | amazonaws.com |

This table presents data for structurally related compounds to illustrate the application and precision of HRMS in the characterization of pyrazole derivatives.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, which in turn helps to confirm its structure. In an MS/MS experiment, the molecular ion of 1H-Pyrazole-1-carboxamide, 5-methyl- (m/z 125) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

Studies on the fragmentation of pyrazole rings show characteristic cleavage patterns. researchgate.net For 1H-Pyrazole-1-carboxamide, 5-methyl-, expected fragmentation could involve the loss of the carboxamide group (-CONH2), the methyl group (-CH3), or cleavage of the pyrazole ring itself. The fragmentation of related substituted pyrazoles often involves the loss of substituents and characteristic ring cleavages. researchgate.netnih.gov For example, the fragmentation of 1-methylpyrazole (B151067) has been shown to involve the loss of a hydrogen atom from the methyl group, followed by rearrangement. researchgate.net The analysis of these fragmentation patterns provides a fingerprint that can be used to confirm the identity of the compound.

Table 2: Predicted Fragmentation of 1H-Pyrazole-1-carboxamide, 5-methyl-

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

| 125 | [M-NH2]+ | NH2 |

| 125 | [M-CONH2]+ | CONH2 |

| 125 | [M-CH3]+ | CH3 |

| 125 | Pyrazole ring fragments | Various small molecules |

This table is predictive and illustrates potential fragmentation pathways based on the structure of the compound and known fragmentation of related pyrazoles.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in 1H-Pyrazole-1-carboxamide, 5-methyl- by probing the vibrational modes of its chemical bonds.

FT-IR spectroscopy of pyrazole derivatives reveals characteristic absorption bands. For 1H-Pyrazole-1-carboxamide, 5-methyl-, key expected vibrations include:

N-H stretching: In the region of 3200-3400 cm⁻¹, characteristic of the amide group. rsc.orgresearchgate.net

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ from the amide carbonyl group. mdpi.comresearchgate.net

C-N stretching: Typically observed in the 1200-1400 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. rsc.org

Pyrazole ring vibrations: Multiple bands in the fingerprint region (below 1600 cm⁻¹) are associated with the stretching and bending of the pyrazole ring. researchgate.net

Table 3: Characteristic FT-IR Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3200 - 3450 | rsc.org |

| C=O (Amide) | Stretching | 1637 - 1704 | mdpi.comrsc.org |

| C-H (Alkyl) | Stretching | 2930 - 2981 | mdpi.comrsc.org |

| Pyrazole Ring | Skeletal Vibrations | 1473 - 1593 | mdpi.comrsc.orgresearchgate.net |

| C-O | Stretching | 1209 - 1261 | mdpi.comrsc.org |

This table provides a summary of typical FT-IR absorption bands for functional groups found in pyrazole derivatives, based on data from related compounds.

1h Pyrazole 1 Carboxamide, 5 Methyl As a Synthetic Scaffold and Intermediate in Academic Discovery

Utility in the Construction of Diverse Heterocyclic Systems

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, and its derivatives are key components in a multitude of bioactive compounds. nih.gov While 1H-Pyrazole-1-carboxamide, 5-methyl- is extensively used as a core structure that is derivatized at the amide nitrogen, its role as a direct synthon for building new, fused heterocyclic systems is less commonly documented in prominent literature.

However, the functional groups present on the molecule offer potential for various chemical transformations. The carboxamide moiety, for instance, can be a precursor to other functional groups that are more readily used in cyclization reactions. One documented transformation is the dehydration of the related 1-methyl-1H-pyrazole-5-carboxamide to yield 1-methyl-1H-pyrazole-5-carbonitrile. This conversion creates a nitrile group, which is a versatile functional handle for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles or triazoles, through cycloaddition reactions.

In broader synthetic chemistry, pyrazole-carboxamides and related pyrazole carboxylic acids are employed in the construction of fused-ring systems. For example, pyrazole carboxylic acid chlorides can react with various binucleophiles to create new heterocyclic structures. researchgate.net Similarly, aminopyrazole carboxamides are common precursors for pyrazolo[3,4-d]pyrimidines, a core structure in many biologically active molecules. nih.gov While these examples utilize different isomers or substituted versions of the pyrazole carboxamide scaffold, they highlight the synthetic potential inherent in the pyrazole carboxamide framework for generating diverse and complex heterocyclic architectures.

Application in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, beginning with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, lead-like molecules. frontiersin.org

The pyrazole carboxamide scaffold, in general, is recognized as a valuable component in FBDD. For instance, derivatives of 5-phenyl-1H-pyrazole-3-carboxamide have been successfully employed as privileged fragments in the discovery of Factor XIa inhibitors. mdpi.com This demonstrates the utility of the pyrazole carboxamide core in generating initial hits for optimization.

Although direct reports detailing the specific use of 1H-Pyrazole-1-carboxamide, 5-methyl- as a starting fragment in FBDD campaigns are not widely present in the reviewed literature, its molecular properties make it an excellent theoretical candidate for inclusion in fragment libraries. It possesses a low molecular weight, a rigid and synthetically accessible scaffold, and clear chemical vectors for subsequent fragment growth or linking strategies. The amide nitrogen provides an obvious point for chemical elaboration to explore and occupy adjacent pockets in a target's binding site. Its simplicity and favorable physicochemical properties align well with the core principles of FBDD, which prioritize fragments with high ligand efficiency as starting points for lead development.

Role in the Design and Synthesis of Compound Libraries for Screening

The 1H-Pyrazole-1-carboxamide, 5-methyl- scaffold has proven to be a highly effective and popular framework for the design and synthesis of focused compound libraries for biological screening. nih.gov These libraries, often containing dozens to hundreds of related compounds, are crucial for exploring structure-activity relationships (SAR) and identifying molecules with desired biological activities.